Welcome to the BenchChem Online Store!
molecular formula C10H11N3O2 B8728404 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

Cat. No. B8728404
M. Wt: 205.21 g/mol
InChI Key: LZGIJXXENDDPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08815848B2

Procedure details

O-(5-Methyl-1,2,4-oxadiazol-3-yl)methyl-4-nitrophenol (1 g) was dissolved in THF (40 mL) and water (40 mL). Sodium bisulfate (3.8 g), sodium bicarbonate (1.4 g), K2CO3 (1.8 g) were added to the solution. It was stirred at rt for 30 min, then diluted with water (80 mL). The aq. solution was extracted with EtOAc (2×100 mL). The organic layers were combined, dried, evaporated to give 4-(5-methyl-1,2,4-oxadiazol-3-yl)methoxyaniline.
Name
O-(5-Methyl-1,2,4-oxadiazol-3-yl)methyl-4-nitrophenol
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[N:3]=1.S(=O)(=O)(O)[O-].[Na+].C(=O)(O)[O-].[Na+].C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[N:3]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
O-(5-Methyl-1,2,4-oxadiazol-3-yl)methyl-4-nitrophenol
Quantity
1 g
Type
reactant
Smiles
CC1=NC(=NO1)COC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aq. solution was extracted with EtOAc (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC(=NO1)COC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.